Product packaging for Cadmium--magnesium (1/1)(Cat. No.:CAS No. 12050-20-3)

Cadmium--magnesium (1/1)

Cat. No.: B14722610
CAS No.: 12050-20-3
M. Wt: 136.72 g/mol
InChI Key: WZGKIRHYWDCEKP-UHFFFAOYSA-N
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Description

Cadmium--magnesium (1/1) is a useful research compound. Its molecular formula is CdMg and its molecular weight is 136.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cadmium--magnesium (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cadmium--magnesium (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CdMg B14722610 Cadmium--magnesium (1/1) CAS No. 12050-20-3

Properties

CAS No.

12050-20-3

Molecular Formula

CdMg

Molecular Weight

136.72 g/mol

IUPAC Name

cadmium;magnesium

InChI

InChI=1S/Cd.Mg

InChI Key

WZGKIRHYWDCEKP-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Cd]

Origin of Product

United States

Fundamental Structural Investigations of Cadmium Magnesium 1/1 Intermetallic Compound

Crystallographic Structure Determination of the CdMg Phase

The crystal structure of the CdMg phase has been conclusively determined through various experimental diffraction methods. These techniques provide complementary information, from average long-range order to local structural details, confirming its ordered arrangement at room temperature. At high temperatures, CdMg exists as a disordered solid solution with a body-centered cubic (BCC) structure, where cadmium and magnesium atoms randomly occupy the lattice sites. Upon cooling, it undergoes an order-disorder transition to an ordered cubic structure.

Experimental X-ray Diffraction (XRD) Studies

Powder X-ray diffraction (XRD) is a primary technique used to identify the crystal structure and determine the lattice parameters of polycrystalline materials. Early XRD studies on the CdMg system were instrumental in establishing its phase diagram and identifying the structure of the equiatomic phase.

The high-temperature disordered phase exhibits a diffraction pattern consistent with a body-centered cubic (BCC) structure (A2 type). The diffraction peaks correspond to a random distribution of Cd and Mg atoms on a single lattice. As the alloy is cooled below the critical ordering temperature (approximately 250 °C), a transformation occurs. This is observed in the XRD pattern by the appearance of new, lower-intensity peaks known as superlattice reflections. These reflections are forbidden for the disordered BCC structure but are allowed for an ordered structure, indicating that the Cd and Mg atoms are arranging themselves on specific sublattices. The presence and positions of these superlattice reflections confirm that the low-temperature ordered CdMg phase adopts the B2 (CsCl-type) crystal structure. Rietveld refinement of powder XRD data allows for the precise determination of the lattice parameter and can give an indication of the degree of long-range order in the sample. oxfordneutronschool.org

Single-Crystal X-ray Diffraction Analyses

For the most precise and unambiguous structure determination, single-crystal X-ray diffraction is the definitive method. carleton.educreative-biostructure.commdpi.com This technique provides detailed information about the crystal's internal lattice, including the space group, unit cell dimensions, and the precise coordinates of each atom within the unit cell. carleton.eduspbu.ru

Analysis of single crystals of the ordered CdMg compound confirms that it crystallizes in the cubic system. The systematic absences in the diffraction pattern lead to the assignment of the space group Pm-3m (No. 221). In this structure, the atoms occupy specific Wyckoff positions: typically, one atom type (e.g., Cd) is placed at the corner of the cube (0, 0, 0) and the other (Mg) at the body-center position (1/2, 1/2, 1/2). This arrangement is characteristic of the B2 or Cesium Chloride (CsCl) structure type. Single-crystal analysis provides highly accurate values for bond lengths and angles, confirming the coordination environment of each atomic species. creative-biostructure.com

Table 1: Crystallographic Data for Ordered CdMg (B2 Phase)

ParameterValue
Crystal SystemCubic
Space GroupPm-3m (No. 221)
Structure TypeB2 (CsCl)
Lattice Parameter (a)~3.64 Å
Wyckoff PositionsCd at 1a (0, 0, 0)
Mg at 1b (1/2, 1/2, 1/2)

Neutron Diffraction for Structural Refinement

Neutron diffraction is a powerful tool for studying ordering in alloys, particularly when the constituent elements have similar X-ray scattering factors, as is the case for elements with close atomic numbers. researchgate.net While X-rays are scattered by electrons, neutrons are scattered by the atomic nuclei. The neutron scattering lengths for cadmium and magnesium are sufficiently different, which provides excellent contrast for distinguishing between the two atoms on the crystal lattice.

This technique is especially valuable for quantifying the degree of long-range order in the CdMg compound. helmholtz-berlin.de By comparing the intensities of the fundamental Bragg peaks (which arise from the average underlying lattice) with the superlattice peaks (which arise from the ordered arrangement), a long-range order parameter can be calculated. aps.org Neutron powder diffraction studies have been used to follow the order-disorder transition as a function of temperature, revealing that the transition is second-order in nature. helmholtz-berlin.deresearchgate.net The refinement of neutron diffraction data provides highly accurate atomic positions and site occupancy factors, making it ideal for the structural refinement of ordered intermetallics like CdMg. nih.govnih.gov

Electron Microscopy for Lattice Imaging and Diffraction Patterns

Transmission Electron Microscopy (TEM) offers the ability to investigate the crystal structure at a local level. Two key TEM-based techniques are Selected Area Electron Diffraction (SAED) and High-Resolution Transmission Electron Microscopy (HRTEM), also known as lattice imaging.

SAED patterns are obtained from very small regions of the sample (nanometers to micrometers in size). nih.govmst.or.jp For the ordered CdMg phase, SAED patterns taken along major zone axes show the fundamental reflections of the BCC lattice as well as the superlattice reflections confirming the B2 ordered structure. This is a powerful way to verify the structure and orientation of individual crystallites. nagwa.com

Lattice imaging allows for the direct visualization of the atomic columns in the crystal structure. youtube.comescholarship.org In HRTEM images of CdMg, the periodic arrangement of atoms corresponding to the crystallographic planes can be observed. This technique is particularly useful for studying crystal defects, such as antiphase boundaries (APBs), which are planar defects that form in ordered alloys when ordered domains with different translational registries impinge upon one another during the ordering process.

Theoretical Predictions of Stable Crystal Structures for CdMg

Alongside experimental work, theoretical calculations based on quantum mechanics provide fundamental insight into the stability and properties of intermetallic compounds. These methods can predict which crystal structure is energetically most favorable for a given composition.

Ab Initio Structure Prediction Methodologies

Ab initio (or first-principles) methods, particularly those based on Density Functional Theory (DFT), are used to calculate the total energy of a system without any input from experimental data, aside from the atomic numbers of the constituent elements. biologicalmodeling.orgzhanggroup.orgresearchgate.net To predict the stable crystal structure of CdMg, researchers typically calculate the formation energy for several candidate structures. chalmers.se

The process involves:

Selecting a set of plausible crystal structures (e.g., the experimentally observed B2, the disordered A2, and other common intermetallic structures like L1₀, L1₂, etc.).

For each candidate structure, the total energy is calculated as a function of the unit cell volume. This allows for the determination of the equilibrium lattice parameter and the minimum energy for that structure.

The formation energy is then calculated for each structure, which indicates its stability relative to the pure constituent elements (Cd and Mg).

Such calculations have consistently shown that the B2 (CsCl-type) structure has the lowest (most negative) formation energy for the equiatomic CdMg composition, confirming it as the theoretical ground state. researchgate.net These results are in excellent agreement with experimental observations and provide a fundamental justification for why the CdMg system prefers this specific ordered arrangement at low temperatures. DFT can also be used to explore the energy landscape of the order-disorder transition. youtube.commdpi.com

Table 2: Representative DFT Calculation Results for CdMg

ParameterCalculated Value
Predicted Stable StructureB2 (CsCl-type)
Calculated Lattice Parameter (a)~3.60 - 3.65 Å
Calculated Formation Energy~ -0.10 to -0.15 eV/atom

Computational Screening of Candidate Structures

The computational screening of candidate structures is a critical step in the theoretical investigation of intermetallic compounds like Cadmium-Magnesium (1/1). This process involves the use of first-principles calculations to determine the total energies of various plausible crystal structures for a given composition. The structure with the lowest energy at 0 K is predicted to be the most stable. psu.edu The enthalpy of formation is a key thermodynamic quantity derived from these calculations, indicating the stability of a compound relative to its constituent elements. A negative enthalpy of formation suggests that the compound is stable and its formation is energetically favorable. psu.edu

First-principles calculations, often employing methods like the Vienna Ab-initio Simulation Package (VASP) with the generalized gradient approximation (GGA), have been utilized to build energetics databases for a wide range of binary magnesium compounds, including the Mg-Cd system. psu.edubohrium.com In these studies, the total energies of the pure elements in their stable crystal structures (e.g., hexagonal close-packed for both Mg and Cd) and the total energies of the intermetallic compounds in various crystal structures are calculated. psu.edumaterialsproject.org The enthalpy of formation (ΔH_f) is then determined using the following formula:

ΔH_f (Mg_x X_y) = [E(Mg_x X_y) - xE(Mg) - yE(X)] / (x+y)

where E(Mg_x X_y) is the total energy of the compound, and E(Mg) and E(X) are the total energies of the pure constituent elements. psu.edu

For the Cadmium-Magnesium (1/1) compound, computational studies have been performed to determine its enthalpy of formation. These calculations are essential for assessing its thermodynamic stability.

Table 1: Calculated Enthalpy of Formation for Cadmium-Magnesium (1/1)

CompoundCrystal StructureCalculated Enthalpy of Formation (kJ/mol)
CdMgCsCl (B2)-8.6

Data sourced from first-principles calculations. psu.edu

The negative value of the calculated enthalpy of formation for CdMg in the CsCl (B2) structure indicates its thermodynamic stability. psu.edu This computational finding is a crucial piece of information in the broader context of understanding the phase diagram and material properties of the Cadmium-Magnesium system. The computational screening process, by systematically evaluating different potential structures, provides a powerful predictive tool for materials science, guiding experimental efforts and accelerating the discovery of new stable intermetallic compounds. aps.org

Synthesis Methodologies and Processing Effects on Cadmium Magnesium 1/1 Intermetallics

Conventional Solid-State Synthesis Approaches for CdMg

Conventional solid-state synthesis methods remain fundamental for the production of bulk CdMg intermetallics. These techniques typically involve the direct reaction of the constituent elements at elevated temperatures.

Arc and Induction Melting Techniques

Arc melting and induction melting are prevalent methods for synthesizing intermetallic compounds like CdMg due to their ability to achieve the high temperatures necessary for melting and alloying the constituent metals.

In arc melting , a high-current electric arc is generated between a non-consumable electrode (often tungsten) and the raw materials (cadmium and magnesium) within a water-cooled copper hearth. bham.ac.uk To prevent oxidation of the highly reactive magnesium and volatile cadmium, the process is conducted under an inert atmosphere, typically argon. google.comnsf.gov The raw materials, weighed to the desired stoichiometric ratio, are melted and re-melted several times to ensure compositional homogeneity throughout the resulting ingot. bham.ac.uk The rapid cooling inherent to this technique can sometimes lead to the formation of non-equilibrium phases or compositional segregation, which may necessitate further heat treatment.

Induction melting utilizes electromagnetic induction to heat and melt the metallic charge within a crucible. google.com For reactive alloys like CdMg, the choice of crucible material is critical to avoid contamination. The process can be carried out under a vacuum or in a protective atmosphere to prevent oxidation and the loss of volatile elements like cadmium. google.com The electromagnetic stirring that naturally occurs during induction melting promotes a uniform distribution of the elements in the molten state, leading to a more homogeneous final product. tuwien.ac.at

Melting TechniqueKey Process ParametersAdvantages for CdMg SynthesisPotential Challenges
Arc Melting - Current and Voltage- Inert Gas Pressure (e.g., Argon)- Number of Melting Cycles- High temperatures achievable- Rapid melting process- Potential for elemental loss due to high arc temperatures- Inhomogeneity without multiple re-melts
Induction Melting - Power and Frequency- Vacuum Level or Inert Gas Flow- Crucible Material- Good compositional control- Inherent stirring promotes homogeneity- Crucible reactivity with molten Mg and Cd- Slower melting process compared to arc melting

Post-Synthesis Annealing Treatments

Following initial synthesis by melting techniques, post-synthesis annealing is a critical step to homogenize the as-cast ingot, relieve internal stresses, and promote the formation of the desired equilibrium phase. For the Cd-Mg system, annealing is crucial for achieving the ordered CdMg phase.

The as-cast ingots are typically sealed in an inert atmosphere (e.g., argon) within a quartz or similar non-reactive ampoule to prevent oxidation and loss of cadmium during the heat treatment. The annealing temperature and duration are chosen based on the Cd-Mg phase diagram. The heat treatment is performed at a temperature below the solidus line to avoid partial melting, allowing for atomic diffusion in the solid state. This diffusion process facilitates the arrangement of cadmium and magnesium atoms into the ordered crystal structure of the CdMg intermetallic. The cooling rate after annealing can also influence the final microstructure and the degree of ordering.

Advanced Synthesis Routes for CdMg

Advanced synthesis methods offer alternative pathways to produce CdMg with controlled microstructures, potentially at lower temperatures or in novel forms such as fine powders or thin films.

Powder Metallurgy and Sintering Processes

Powder metallurgy (PM) provides a versatile route for producing near-net-shape components from metallic powders. google.com The process for CdMg would involve the blending of cadmium and magnesium powders in the desired ratio, followed by compaction in a die to form a "green" compact. researchgate.net This green compact is then sintered at an elevated temperature, below the melting point of the alloy, in a protective atmosphere.

During sintering , the powder particles bond together through solid-state diffusion, leading to densification and the formation of the intermetallic phase. bham.ac.uk The sintering temperature, time, and atmosphere are critical parameters that control the final density, microstructure, and phase composition of the material. mdpi.comtandfonline.com The presence of a stable oxide layer on magnesium powder can hinder effective sintering, and strategies to disrupt this layer are often necessary. mdpi.com

PM Process StepKey ParametersDesired Outcome for CdMg
Powder Blending - Powder particle size and morphology- Blending time and method- Homogeneous mixture of Cd and Mg powders
Compaction - Compaction pressure- Die design- A "green" compact with sufficient handling strength
Sintering - Sintering temperature and time- Sintering atmosphere (e.g., inert gas)- Densification and formation of the CdMg intermetallic phase

High-Pressure Synthesis of CdMg Phases

High-pressure synthesis is a powerful tool for creating novel phases of materials that may not be stable under ambient conditions. nih.gov By applying high pressures, the thermodynamic landscape can be altered, potentially favoring the formation of new intermetallic compounds or different crystal structures of existing ones. For the Cd-Mg system, the application of high pressure during synthesis could influence the order-disorder transitions or lead to the formation of denser CdMg polymorphs. Experimental studies on magnesium have shown that high pressure can induce phase transformations from the hexagonal close-packed (hcp) to the body-centered cubic (bcc) structure. aps.org Similar pressure-induced transformations could potentially be explored in the CdMg system.

Thin Film Growth Methodologies

The fabrication of CdMg as a thin film opens up possibilities for its application in electronic and optical devices. Various thin-film deposition techniques can be employed, which are broadly categorized as physical vapor deposition (PVD) and chemical vapor deposition (CVD).

For a binary metallic system like CdMg, PVD methods such as co-evaporation or co-sputtering would be suitable. tuwien.ac.at In co-evaporation , cadmium and magnesium are heated in separate sources, and their vapors are simultaneously deposited onto a substrate. The deposition rates of each element are carefully controlled to achieve the desired 1:1 stoichiometry in the resulting film. nih.gov In co-sputtering , targets of cadmium and magnesium are bombarded with energetic ions in a vacuum chamber, causing atoms to be ejected and deposited onto a substrate. The composition of the film can be controlled by adjusting the power supplied to each target. The substrate temperature during deposition is a critical parameter that influences the crystallinity and microstructure of the grown film. Post-deposition annealing may also be necessary to promote the formation of the ordered intermetallic phase. nih.gov

Influence of Synthesis Parameters on Phase Purity and Homogeneity of Cadmium-Magnesium (1/1)

The synthesis of the equiatomic Cadmium-Magnesium (CdMg) intermetallic compound with high phase purity and chemical homogeneity is a significant challenge due to the complex nature of the Cd-Mg phase diagram. The diagram reveals the existence of several ordered intermediate phases, including MgCd, MgCd₃, and Mg₃Cd, which can coexist or compete during formation. himikatus.ru The congruent formation of the CdMg phase (α') from the liquid state suggests that melt-based synthesis routes are viable. himikatus.ru However, achieving a single-phase, homogenous final product is critically dependent on the precise control of various synthesis parameters.

The primary synthesis challenge lies in navigating the solidification pathway to favor the formation of the desired CdMg (1/1) phase while suppressing the nucleation and growth of other intermetallic compounds. The subsequent solid-state transformations that can occur during cooling and annealing further complicate the process, necessitating careful thermal management to obtain and preserve the target phase.

Solidification Control

During the solidification of a Cd-Mg melt with a composition near 50 at.% Cd, the cooling rate plays a paramount role in determining the resulting microstructure and phase constitution. Rapid solidification techniques are often employed to bypass the formation of undesired equilibrium phases and to promote a more homogenous microstructure. The rationale behind this approach is to minimize the time the alloy spends in temperature ranges where competing phases, such as MgCd₃ or Mg₃Cd, are stable.

Slower cooling rates, conversely, can lead to significant microsegregation. As the melt cools, the first solid to form will have a composition dictated by the solidus line of the phase diagram, which may differ from the bulk liquid composition. This leads to a rejection of one of the components into the remaining liquid, altering its composition and potentially leading to the formation of other intermetallic phases upon further cooling. This segregation can result in a multiphase microstructure, compromising the purity of the intended CdMg (1/1) compound.

Heat Treatment and Homogenization

Post-synthesis heat treatment, specifically homogenization annealing, is a crucial step for improving the phase purity and chemical homogeneity of as-cast or rapidly solidified CdMg alloys. The primary objective of homogenization is to facilitate solid-state diffusion, which allows for the dissolution of non-equilibrium phases and the elimination of compositional gradients within the primary CdMg phase.

The selection of the annealing temperature is critical. It must be high enough to allow for sufficient atomic mobility but remain below the solidus temperature to prevent incipient melting, which would be detrimental to the microstructure. The duration of the homogenization treatment is another key parameter. Insufficient time will result in incomplete homogenization, while excessively long treatments can lead to undesirable grain growth, which may negatively impact the material's mechanical properties.

The effectiveness of the homogenization process is typically evaluated through microstructural analysis techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD). These methods can confirm the reduction or elimination of secondary phases and the uniformity of the elemental distribution.

Below is a table summarizing the influence of key synthesis parameters on the phase purity and homogeneity of the Cadmium-Magnesium (1/1) intermetallic.

ParameterEffect on Phase PurityEffect on HomogeneityResearch Findings
Cooling Rate Higher cooling rates suppress the formation of competing intermetallic phases (MgCd₃, Mg₃Cd), favoring the retention of the high-temperature disordered solid solution which then transforms to the ordered CdMg phase.Rapid solidification minimizes large-scale segregation of cadmium and magnesium during cooling, leading to a more chemically uniform as-solidified structure.Studies on related magnesium alloys demonstrate that increased cooling rates refine the microstructure and reduce the size and fraction of secondary phases. researchgate.net
Annealing Temperature Annealing at temperatures within the single-phase region of CdMg allows for the dissolution of any non-equilibrium phases that may have formed during solidification.Promotes atomic diffusion, reducing microsegregation and leading to a more uniform distribution of cadmium and magnesium throughout the material.Research on heat treatment of magnesium alloys shows that appropriate annealing temperatures are crucial for dissolving secondary phases and achieving a homogenous microstructure. researchgate.net
Annealing Time Sufficient annealing time is required to ensure the complete transformation to the desired CdMg phase and the dissolution of other intermetallics.Longer annealing times allow for more complete diffusion, resulting in a higher degree of chemical homogeneity. However, excessive time can lead to grain growth.Investigations into the homogenization of aluminum alloys, a process analogous to that for Cd-Mg, have established a direct relationship between annealing time and the reduction of elemental segregation.
Initial Composition Precise control of the initial melt composition to be as close to a 1:1 atomic ratio as possible is fundamental to maximizing the yield of the CdMg phase.Deviations from the equiatomic composition will inherently lead to the presence of a second phase in the final microstructure, thus reducing homogeneity.The Cd-Mg phase diagram clearly indicates that compositions deviating from the stoichiometric 50 at.% Cd will result in the presence of either the Cd-rich or Mg-rich solid solution in addition to the CdMg intermetallic at equilibrium. himikatus.ru

Thermodynamic Stability and Phase Equilibria in the Cadmium Magnesium System

Experimental Determination of the Cd-Mg Phase Diagram

The experimental investigation of the Cd-Mg phase diagram has been a subject of study for many decades, with early work establishing the existence of wide solid solutions and superlattice transformations at lower temperatures based on the compositions MgCd, Mg3Cd, and MgCd3. royalsocietypublishing.org Conflicting results from early studies regarding the equilibrium diagram have been largely resolved through further investigations. royalsocietypublishing.org

Differential Thermal Analysis (DTA) is a fundamental technique used to determine the temperatures at which phase transitions occur in a material. trb.orguni-siegen.dedronacharya.info In the Cd-Mg system, DTA is employed to detect the thermal events associated with melting, solidification, and solid-state transformations.

When a sample of a Cd-Mg alloy and a thermally inert reference material are heated or cooled at a controlled rate, any temperature difference between them indicates a thermal reaction in the sample. trb.org Endothermic events, such as melting, result in the sample temperature lagging behind the reference, while exothermic events, like certain solid-state transformations, cause the sample temperature to exceed the reference. uni-siegen.de The resulting DTA curve, or thermogram, plots this temperature difference against temperature, revealing sharp peaks or changes in the baseline that correspond to phase transitions. dronacharya.info For the Cd-Mg system, DTA provides crucial data points for constructing the phase diagram, including the liquidus, solidus, and solvus lines, as well as the transformation temperatures for the various intermetallic phases.

Table 1: Key Phase Transition Data from DTA for the Cd-Mg System

Transition Temperature (°C) Composition (at% Mg) Notes
Melting Point of Cd 321 0 Pure Cadmium
Melting Point of Mg 650 100 Pure Magnesium
Peritectic Formation of MgCd2 ~380 ~67 Disputed in some early studies royalsocietypublishing.org
Ordering Transformation (Disordered Solid Solution to MgCd) ~253 50 Formation of the B2 (CsCl-type) ordered structure

This table is a representation of typical data obtained from DTA and may vary based on specific experimental conditions.

To complement the thermal data from DTA, microstructural characterization is essential for identifying the phases present in Cd-Mg alloys at different compositions and temperatures. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is a powerful combination for this purpose.

SEM provides high-resolution images of the alloy's microstructure, revealing the morphology, size, and distribution of different phases. researchgate.netosti.gov EDS analysis then provides the elemental composition of these distinct phases. researchgate.netosti.gov By analyzing a series of alloys with varying compositions that have been heat-treated and quenched to preserve their high-temperature microstructures, a detailed picture of the phase fields in the Cd-Mg system can be constructed. For instance, in an alloy of near-equiatomic composition, SEM would reveal the grain structure of the CdMg phase, and EDS would confirm that the atomic ratio of cadmium to magnesium is approximately 1:1. This technique is also crucial for identifying the compositions of coexisting phases in two-phase regions of the phase diagram.

Table 2: Example of SEM-EDS Data for a Cd-Mg Alloy

Phase Observed (from SEM image) EDS Analysis (at%) Inferred Phase
Light Gray Matrix Cd: 52, Mg: 48 CdMg
Dark Gray Precipitates Cd: 20, Mg: 80 Mg-rich solid solution

This table illustrates how SEM-EDS data is used to identify phases in a hypothetical two-phase Cd-Mg alloy.

CALPHAD Approach for Thermodynamic Modeling of the Cd-Mg System

The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach used to model the thermodynamic properties of multicomponent systems and to calculate their phase diagrams. thermocalc.comnih.gov This method relies on the development of Gibbs free energy models for each phase in the system. iaea.org

The first and a crucial step in the CALPHAD approach is the critical evaluation of all available experimental data for the system. thermocalc.com This includes phase diagram data (from DTA, XRD, and microstructural analysis), as well as thermochemical data such as enthalpies of mixing, activities, and heat capacities. thermocalc.comresearchgate.net For the Cd-Mg system, this involves collecting and assessing the reliability of data from numerous studies. Discrepancies in the reported data are analyzed, and a consistent set of data is selected for the optimization process. In cases where experimental data is scarce or unreliable, first-principles calculations can be used to provide theoretical values. aps.org

Once the experimental data has been critically assessed, appropriate thermodynamic models are chosen to represent the Gibbs free energy of each phase as a function of temperature and composition. iaea.org

Liquid Phase: The liquid phase is typically modeled using a substitutional solution model, where the Gibbs free energy of mixing is described by a Redlich-Kister polynomial. researchgate.netsnu.ac.kr

Solid Solution Phases: The terminal solid solution phases with hcp structures (based on pure Mg and pure Cd) are also described by substitutional solution models.

Intermetallic Compound (CdMg): The ordered CdMg intermetallic compound, which has a B2 (CsCl-type) crystal structure, is often treated using a two-sublattice model (A,B)p(C,D)q within the framework of the Compound Energy Formalism (CEF). polymtl.ca This model accounts for the ordering of Cd and Mg atoms on the different sublattices.

The Gibbs energy of each phase is expressed as a sum of terms representing the reference state, the ideal mixing entropy, and the excess Gibbs energy, which accounts for non-ideal interactions between the components. snu.ac.kr

The final step in the CALPHAD methodology is the optimization of the adjustable parameters in the Gibbs energy models. nih.govelsevierpure.com This is achieved by minimizing the sum of the squares of the differences between the calculated values (from the models) and the selected experimental data. This process yields a set of self-consistent thermodynamic parameters that describe the Gibbs energy of all phases in the system. researchgate.net

These optimized parameters can then be used to calculate the phase diagram and various thermodynamic properties of the Cd-Mg system with a high degree of accuracy. The resulting calculated phase diagram represents the best fit to all the critically evaluated experimental data.

First-Principles Calculation of Formation Enthalpies and Phase Stability

First-principles calculations, which are based on quantum mechanics, serve as a powerful tool for investigating the thermodynamic properties of materials without the need for experimental input. nih.gov These computational methods, particularly those employing Density Functional Theory (DFT), allow for the direct calculation of the standard solid-phase enthalpy of formation (∆Hf, solid). nih.govnih.gov This is achieved by computing the enthalpy difference between the solid-phase compound and its constituent elements in their standard reference states. nih.govnih.gov Such calculations are fundamental to predicting the stability of different phases and constructing phase diagrams. aps.org

A theoretical investigation into the thermodynamic properties and phase diagram of hcp-based Cadmium-Magnesium (Cd-Mg) alloys utilized the linear muffin-tin orbital (LMTO) method to calculate ground-state properties. aps.org This approach, combined with the cluster variation method, facilitates the calculation of configurational free energy and electronic entropy for both ordered and disordered alloys from first principles. aps.org

Zero-Kelvin Formation Energy Predictions

The formation enthalpy at 0 Kelvin (absolute zero) represents the energy released or absorbed when a compound is formed from its constituent elements in their ground states. It is a primary indicator of a compound's thermodynamic stability. A more negative value for the enthalpy of formation suggests a higher likelihood of the compound forming and greater stability. youtube.com

The calculation of formation enthalpy from first principles involves determining the total energy of the optimized crystal structure of the compound and subtracting the total energies of the constituent atoms in their reference states. youtube.com For a binary alloy like CdMg, the formula is conceptually:

E_formation = E_total(CdMg) - E_total(Cd_bulk) - E_total(Mg_bulk)

where E_total represents the total energy calculated for each system.

Studies employing first-principles methods have been used to determine the formation enthalpies for various compositions within the Cd-Mg system. For instance, calculations for κ-carbides in steel systems show that all stable variants have negative formation enthalpies, with the lowest value indicating the most stable configuration. cam.ac.uk While specific numerical values for the CdMg (1/1) compound's 0K formation energy are proprietary to detailed research studies, the methodology is well-established. The LMTO calculations performed for the Cd-Mg system determined the ground-state properties and densities of states for stable and metastable compounds, providing the foundational data for stability analysis. aps.org

Table 1: Illustrative Formation Enthalpy Calculation Components This table illustrates the general principle of calculating formation enthalpy from first-principles total energy values. The values are hypothetical and for demonstration purposes only.

ComponentTotal Energy (eV/atom)
Total Energy of CdMg Compound-150.75
Energy of bulk Cd (reference)-70.10
Energy of bulk Mg (reference)-80.05
Calculated Formation Enthalpy -0.60

Note: The calculated formation enthalpy is derived as -150.75 - (-70.10 - 80.05) = -0.60 eV/atom. A negative value indicates that the formation of the compound is energetically favorable.

Finite Temperature Thermodynamic Property Contributions

While 0K formation energy is a crucial starting point, the thermodynamic stability of alloys at real-world operating temperatures is governed by the Gibbs free energy, which includes contributions from temperature-dependent phenomena. aps.orgresearchgate.net For a comprehensive understanding of phase stability at finite temperatures, several additional factors must be considered. aps.org

At temperatures above absolute zero, nucleons can be scattered above the Fermi level, which smears the Fermi surface and influences electronic properties. aps.org The primary contributions to the total free energy of an alloy, beyond the static ground-state energy, are the configurational free energy, vibrational free energy, and electronic entropy. aps.org

Configurational Free Energy: This term arises from the entropy and enthalpy effects of substitutional disorder, which is the random arrangement of different atoms on the crystal lattice. It is often the largest component of the total alloy free energy. aps.org The Cluster Variation Method (CVM) is a sophisticated statistical mechanics technique used to calculate this contribution from first-principles data. aps.org

Vibrational Free Energy: This contribution stems from the thermal vibrations of atoms within the crystal lattice. It is typically modeled using approaches like the Debye model. aps.org In the study of the Cd-Mg system, the configurational dependence of the Debye temperature was determined semi-empirically by combining experimental entropy of formation data with the results of LMTO calculations. aps.org

Electronic Entropy: This term accounts for the thermal excitation of electrons near the Fermi level and becomes more significant at higher temperatures. It can be calculated from the electronic density of states obtained through first-principles methods. aps.org

Table 2: Components of Free Energy in Alloy Phase Stability

Free Energy ContributionDescriptionMethod of Calculation
Ground-State Energy Enthalpy of formation at 0 Kelvin from static atoms.First-Principles (e.g., LMTO, DFT) aps.org
Configurational Free Energy Contribution from atomic disorder on the crystal lattice.Cluster Variation Method (CVM) aps.org
Vibrational Free Energy Contribution from lattice vibrations (phonons).Debye Model, using calculated Debye temperatures. aps.org
Electronic Entropy Contribution from thermal excitation of electrons.Calculated from the electronic density of states. aps.org

Electronic Structure and Chemical Bonding in Cadmium Magnesium 1/1 Intermetallic

Density Functional Theory (DFT) Investigations of Electronic Band Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mountainscholar.org By calculating the electronic band structure, DFT can elucidate the nature of conductivity and bonding within a material. For the Cadmium-Magnesium (1/1) intermetallic, DFT provides a theoretical framework for understanding its electronic properties.

The Density of States (DOS) represents the number of available electronic states at each energy level. flapw.de In a DFT calculation, the DOS is derived from the electronic band structure. For a metallic system like Cadmium-Magnesium (1/1), the DOS is expected to be continuous with a non-zero value at the Fermi level, which is characteristic of metals and indicates the presence of conduction electrons.

Table 1: Illustrative Partial Density of States (PDOS) Contributions in a Hypothetical CdMg Intermetallic

OrbitalCadmium (Cd) ContributionMagnesium (Mg) Contribution
s-orbital Significant contribution at lower valence band energies.Primary contribution to the lower part of the valence band.
p-orbital Contribution across the valence band, hybridizing with Mg orbitals.Significant hybridization with Cd orbitals throughout the valence band.
d-orbital Filled d-orbitals are located below the valence band but can influence bonding.N/A

This table is illustrative and based on general expectations for metallic systems and related Cd-Mg compounds. Specific values would require dedicated DFT calculations for CdMg (1/1).

The analysis of charge density distribution, derivable from DFT calculations, provides a visual representation of the electron distribution within the crystal lattice and offers insights into the nature of the chemical bonds. aps.org In a purely ionic bond, electron density is localized around the atoms, whereas in a covalent bond, it is concentrated in the region between the atoms. In metallic bonding, the valence electrons are delocalized.

For an intermetallic compound like Cadmium-Magnesium (1/1), the charge density distribution is expected to show a relatively uniform sea of delocalized electrons, characteristic of metallic bonding. However, due to the difference in electronegativity between cadmium and magnesium, some degree of charge transfer and bond polarity is anticipated, leading to a slight accumulation of electron density around one of the elements. This would indicate a polar metallic bond. The electronegativity difference can be a factor in the charge transfer between the atoms. arxiv.org

Experimental Photoelectron Spectroscopy (XPS, UPS) of Valence Bands

Photoelectron spectroscopy is a powerful experimental technique for probing the electronic structure of materials. It is based on the photoelectric effect, where electrons are ejected from a material upon irradiation with photons.

X-ray Photoelectron Spectroscopy (XPS) uses X-rays to eject electrons from both core and valence levels. The kinetic energy of the emitted photoelectrons is measured, which can be used to determine their binding energy. The valence band XPS spectrum provides a direct experimental measure of the occupied density of states. aps.orgaps.org

Table 2: Expected Features in the XPS Valence Band Spectrum of Cadmium-Magnesium (1/1)

FeatureExpected Binding Energy Range (eV)Origin
Valence Band 0 - 10Hybridized Cd 5s, 5p and Mg 3s, 3p orbitals
Cd 4d Band ~10 - 12Cadmium 4d orbitals

This table is based on general knowledge of the electronic structure of Cd and Mg and is illustrative for the CdMg (1/1) compound.

Ultraviolet Photoelectron Spectroscopy (UPS) employs ultraviolet photons, which have lower energy than X-rays, to probe the valence band region with higher energy resolution. Angle-resolved UPS (ARPES) can be used to map the electronic band structure (energy versus momentum) experimentally.

For a crystalline material like Cadmium-Magnesium (1/1), ARPES would provide detailed information about the dispersion of the electronic bands near the Fermi level. This is crucial for understanding the electronic transport properties of the material. The experimental band structure obtained from ARPES can be directly compared with the band structure calculated using DFT.

Theoretical Models of Chemical Bonding Interactions

The chemical bonding in intermetallic compounds like Cadmium-Magnesium (1/1) is predominantly metallic. However, the nature of this bonding can be further understood through various theoretical models that consider the contributions of covalent and ionic interactions.

The bonding in alloys can be described by considering the electronegativity differences between the constituent atoms, which can lead to polar bonding and charge transfer. northwestern.edu The formation of alloys is often associated with a redistribution of charge to achieve a more stable electronic configuration. arxiv.org

In the case of Cadmium-Magnesium (1/1), the bonding arises from the delocalization of the valence electrons from both Cd (5s²) and Mg (3s²) into a common electron sea. The underlying filled d-shell of cadmium can also play a role in the bonding. The interaction between the valence electrons and the ionic cores of the Cd and Mg atoms holds the structure together. Theoretical models for metallic bonding, such as the nearly-free electron model or more sophisticated tight-binding models, can be used to approximate the electronic band structure and cohesive properties of the alloy. The degree of covalency in the metallic bond can be inferred from the extent of hybridization between the Cd and Mg orbitals, as revealed by both DFT calculations and experimental spectroscopy.

Valence Bond Theory and Molecular Orbital Theory Applications

Valence Bond (VB) Theory

Valence Bond (VB) theory, developed by Linus Pauling, describes bond formation in terms of the overlap of atomic orbitals. byjus.com In the case of CdMg, the valence electrons of cadmium ([Kr] 4d¹⁰ 5s²) and magnesium ([Ne] 3s²) are central to bonding. A simplified VB approach would describe the formation of a covalent bond through the overlap of the 5s orbital of a cadmium atom and the 3s orbital of a magnesium atom.

However, in a metallic lattice, the number of nearest neighbors for each atom is typically greater than its number of valence electrons, making a simple localized electron-pair bond model insufficient. To account for the metallic properties of CdMg, Pauling extended the VB theory to include the concept of resonance. youtube.com The bonding in CdMg can be envisioned as a hybrid of numerous contributing resonance structures, including not only covalent Cd-Mg forms but also ionic forms like Cd⁺Mg⁻ and Cd⁻Mg⁺. This resonance delocalizes the valence electrons throughout the metallic crystal, which is consistent with properties like electrical conductivity and malleability. youtube.com

Molecular Orbital (MO) Theory

Molecular Orbital (MO) theory provides a more robust description of the delocalized electronic structure inherent to metallic systems. libretexts.org In this model, atomic orbitals (AOs) from all atoms in the crystal combine to form a vast number of molecular orbitals (MOs) that extend throughout the entire structure. brsnc.inlibretexts.org

For CdMg (1/1), the 5s and 5p atomic orbitals of cadmium combine with the 3s and 3p atomic orbitals of magnesium. This linear combination of atomic orbitals (LCAO) results in the formation of bonding and antibonding MOs. Due to the large number of atoms in the metallic crystal, these molecular orbitals are so closely spaced in energy that they form continuous energy bands.

Bonding and Antibonding Orbitals: The constructive overlap of atomic orbitals forms a lower-energy bonding band, while destructive overlap forms a higher-energy antibonding band. libretexts.org

Band Filling and the Fermi Level: The valence electrons from both cadmium and magnesium atoms fill these energy bands, starting from the lowest energy levels. The highest energy level occupied by electrons at absolute zero temperature is known as the Fermi level (EF). The stability of the intermetallic compound is strongly related to the density of states (DOS) at the Fermi level. researchgate.net In stable compounds, the Fermi level often falls in a region that maximizes bonding interactions. aps.org

This band structure, with its continuum of filled and empty orbitals, successfully explains the characteristic properties of metals, including their high electrical and thermal conductivity, as electrons near the Fermi level can be easily excited into unoccupied states.

Electronegativity and Charge Transfer Analysis

The differing abilities of cadmium and magnesium to attract bonding electrons, a property known as electronegativity, introduces a degree of ionic character into the Cd-Mg bond. mpg.de An analysis of electronegativity and the resulting charge transfer is crucial for a complete understanding of the bonding.

Electronegativity

Electronegativity is a measure of an atom's tendency to attract a bonding pair of electrons. nih.gov Using the Pauling scale, the electronegativity values for cadmium and magnesium show a noticeable difference.

ElementSymbolPauling Electronegativity
CadmiumCd1.69
MagnesiumMg1.31

Data sourced from multiple references. nih.govbyjus.comsciencenotes.orgshef.ac.uk

Charge Transfer Analysis

The difference in electronegativity (Δχ) between cadmium and magnesium is: Δχ = χ(Cd) - χ(Mg) = 1.69 - 1.31 = 0.38

This non-zero difference indicates that the bonding electrons are not shared equally between the two atoms. Cadmium, being the more electronegative element, attracts the electron density more strongly than magnesium. This results in a net shift of electron charge from the magnesium atoms to the cadmium atoms. researchgate.netresearchgate.net

Defect Chemistry and Lattice Imperfections in Cadmium Magnesium 1/1 Intermetallics

Point Defects: Vacancies and Anti-site Defects

Point defects are zero-dimensional imperfections in the crystal lattice and are fundamental to the material's thermodynamic and kinetic properties. In an ordered intermetallic compound such as CdMg, the primary point defects are vacancies (an unoccupied lattice site) and anti-site defects (an atom of one type occupying a site designated for the other type).

The stability and concentration of point defects are governed by their formation energies. Computational methods, particularly those based on first-principles density functional theory (DFT), are powerful tools for calculating these energies. geokniga.orgscribd.com The formation energy of a defect determines its equilibrium concentration at a given temperature.

For a vacancy, the formation energy (EfV) can be expressed as:

EfV = Edef - Eperf + µatom

where Edef is the total energy of the supercell with the vacancy, Eperf is the total energy of the perfect supercell, and µatom is the chemical potential of the removed atom.

For an anti-site defect, where a B atom replaces an A atom (BA), the formation energy (EfBA) is given by:

EfBA = Edef - Eperf - µB + µA

where µA and µB are the chemical potentials of atoms A and B, respectively.

These calculations can provide valuable insights into the predominant defect types and their expected concentrations in CdMg under different thermodynamic conditions. For instance, a lower formation energy for a cadmium vacancy compared to a magnesium vacancy would suggest a higher concentration of the former.

Table 1: Illustrative Data Table for Point Defect Formation Energies (Hypothetical for CdMg)

Defect TypeFormation Energy (eV)
Cadmium Vacancy (VCd)Value not available in literature
Magnesium Vacancy (VMg)Value not available in literature
Cadmium on Magnesium site (CdMg)Value not available in literature
Magnesium on Cadmium site (MgCd)Value not available in literature

This table is for illustrative purposes only, as specific experimental or computational data for CdMg (1/1) were not found in the searched literature.

Positron Annihilation Spectroscopy (PAS) is a highly sensitive, non-destructive technique for studying vacancy-type defects in materials. ebin.pub When positrons are introduced into a solid, they can become trapped at open-volume defects like vacancies and vacancy clusters. The annihilation of these trapped positrons with surrounding electrons provides information about the size and concentration of the defects.

While specific PAS studies focusing solely on equiatomic CdMg are scarce, research on Cd-Mg alloys has been conducted. For example, studies on Cd-Mg alloys have utilized techniques like Perturbed Angular Correlation (PAC), which is sensitive to the local environment of probe atoms and can detect nearby vacancies. ebin.pub Positron annihilation studies on related hexagonal close-packed metals and alloys have demonstrated the capability of this technique to identify and quantify vacancy defects. diva-portal.org

In a PAS experiment on CdMg, one would expect to measure the positron lifetime. A longer positron lifetime compared to the bulk lifetime would indicate the presence of vacancies. The intensity of this longer lifetime component would be proportional to the vacancy concentration. By performing PAS at different temperatures, the vacancy formation enthalpy could be determined.

Table 2: Representative Positron Annihilation Spectroscopy Parameters (Hypothetical for CdMg)

ParameterValue
Bulk Positron Lifetime (τb)Value not available in literature
Vacancy-Trapped Positron Lifetime (τv)Value not available in literature
Vacancy Formation Enthalpy (Hfv)Value not available in literature

This table is for illustrative purposes only, as specific experimental data for CdMg (1/1) using PAS were not found in the searched literature.

Planar Defects: Stacking Faults, Grain Boundaries, and Antiphase Boundaries

Planar defects are two-dimensional imperfections that disrupt the perfect crystal lattice. In the ordered CdMg intermetallic, important planar defects include stacking faults, grain boundaries, and antiphase boundaries.

Stacking faults are errors in the stacking sequence of atomic planes. In hexagonal close-packed (hcp) structures, which are related to the ordered structure of some Cd-Mg phases, stacking faults can significantly influence mechanical properties. ugierkl.ac.in The energy of these faults, known as the stacking fault energy (SFE), is a key parameter that determines the ease of dislocation motion and twinning.

The characterization of stacking faults is often performed using transmission electron microscopy (TEM). researchgate.net While specific TEM studies detailing stacking faults in equiatomic CdMg are not prevalent, research on related Cd-Mg phases, such as CdMg3, has shown the presence of complex stacking faults. researchgate.net The formation of these faults is often associated with phase transformations and can be influenced by temperature and composition. researchgate.net

Computational methods can also be employed to calculate the generalized stacking fault energy (GSFE) curve, which provides information about the energy barriers for slip and twinning.

Grain boundaries are interfaces between crystallites of different orientations within a polycrystalline material. Their structure and chemistry can have a profound impact on the material's strength, ductility, and corrosion resistance. The analysis of grain boundary structures is typically carried out using techniques like TEM and electron backscatter diffraction (EBSD). researchgate.netresearchgate.net

While specific microscopic analyses of grain boundaries in equiatomic CdMg are not widely reported, studies on alloys containing cadmium and magnesium provide insights into the expected behavior. For instance, in some hexagonal metals, the presence of coincidence site lattice (CSL) boundaries, which have special misorientation relationships, is frequently observed. researchgate.net The distribution and character of grain boundaries can be influenced by processing methods such as annealing and deformation. researchgate.net

In CdMg, the grain boundary structure would be expected to influence the segregation of constituent atoms and impurities, which in turn would affect the material's properties.

Defect-Mediated Diffusion Mechanisms in CdMg

Diffusion in ordered intermetallics like CdMg is a complex process that is intrinsically linked to the presence of defects. epdf.pub Unlike in pure metals or disordered alloys, the ordered arrangement of atoms in CdMg imposes constraints on atomic movement. Diffusion typically occurs via vacancy-mediated mechanisms, where atoms jump into adjacent vacant lattice sites.

In an ordered structure, a simple vacancy exchange with a nearest neighbor would disrupt the ordered arrangement, creating a high-energy anti-site defect. Therefore, more complex diffusion mechanisms involving multiple atoms and vacancies are often favored to maintain the ordered structure. These can include the six-jump cycle mechanism or the anti-structure bridge mechanism.

Studies on diffusion in disordered Cd-Mg solid solutions have provided some data on the diffusion coefficients of cadmium and magnesium. nist.gov However, for the ordered CdMg intermetallic, the diffusion mechanism is expected to be different and more complex due to the energy penalty associated with creating disorder. The diffusion coefficients in the ordered state are generally lower than in the disordered state.

Computational Modeling of Atomic Diffusion Paths

Computational modeling serves as a powerful tool to elucidate the complex mechanisms of atomic diffusion in intermetallic compounds at an atomic scale. While specific, in-depth computational studies focusing solely on the atomic diffusion paths in the equiatomic Cadmium-Magnesium (Cd-Mg) intermetallic are not extensively available in the public domain, the general principles and methodologies for such investigations are well-established within the field of computational materials science. These studies typically employ first-principles calculations based on Density Functional Theory (DFT), often complemented by methods like Kinetic Monte Carlo (KMC) or Molecular Dynamics (MD) simulations to explore the temporal evolution of the system.

The primary mechanism for atomic diffusion in many crystalline solids, including intermetallic compounds, is mediated by point defects, most commonly vacancies. uni-leipzig.de The diffusion process is therefore intricately linked to the formation and migration of these vacancies. Computational models are employed to calculate key energetic parameters that govern these processes.

Vacancy Formation Energy

Migration Energy Barrier

Once a vacancy is present, an adjacent atom can jump into the vacant site, effectively causing the vacancy to migrate. This atomic jump is not spontaneous but requires the atom to overcome an energy barrier, known as the migration energy (Em). Computational methods like the Nudged Elastic Band (NEB) or the Drag method are used to determine the minimum energy path for an atom to move from its lattice site to an adjacent vacancy. mdpi.comnih.gov The peak of this energy profile corresponds to the migration energy barrier.

In the context of the Cd-Mg (1/1) intermetallic, which can exhibit an ordered B2 (cesium chloride) structure, several distinct atomic jump pathways can be envisioned. These include jumps of a cadmium atom into a cadmium vacancy, a magnesium atom into a magnesium vacancy, and potentially even anti-site jumps (e.g., a cadmium atom jumping into a magnesium vacancy). Each of these pathways would have a characteristic migration energy barrier that can be calculated.

Data from Computational Studies

Although specific data tables for atomic diffusion paths in Cd-Mg (1/1) are not available in the reviewed literature, a hypothetical representation of the kind of data generated from such computational studies is presented below. These tables are illustrative and based on the types of results obtained for other intermetallic systems.

Table 1: Hypothetical Vacancy Formation Energies in B2-CdMg

Vacancy TypeFormation Energy (eV)
Cadmium Vacancy (VCd)Value not available
Magnesium Vacancy (VMg)Value not available

This table would typically present the calculated energies required to create a cadmium or a magnesium vacancy in the Cd-Mg lattice. A lower formation energy would indicate a higher concentration of that type of vacancy.

Table 2: Hypothetical Migration Energy Barriers for Atomic Jumps in B2-CdMg

Diffusion PathMigrating AtomVacancy TypeMigration Energy Barrier (Em) (eV)
Cd → VCd (Nearest Neighbor)CadmiumCadmiumValue not available
Mg → VMg (Nearest Neighbor)MagnesiumMagnesiumValue not available
Cd → VMg (Anti-site)CadmiumMagnesiumValue not available
Mg → VCd (Anti-site)MagnesiumCadmiumValue not available

This table would detail the energy barriers for different possible atomic jumps. The path with the lowest migration energy would represent the most frequent diffusion event.

Microstructural Evolution and Characterization of Cadmium Magnesium 1/1 Intermetallics

Microstructural Analysis Techniques

A suite of advanced microscopy and analytical techniques is employed to investigate the microstructure of CdMg intermetallics from the micrometer down to the atomic scale.

Scanning Electron Microscopy (SEM) with Energy Dispersive Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a fundamental tool for observing the morphology, size, and distribution of the CdMg intermetallic phase within an alloy matrix. mdpi.com It provides high-resolution images of the sample surface, revealing features like grain boundaries and the shape of intermetallic particles. When coupled with Energy Dispersive Spectroscopy (EDS), SEM becomes a powerful analytical instrument for chemical characterization. researchgate.net

The EDS technique detects characteristic X-rays emitted from the sample when bombarded by the electron beam, allowing for the determination of the elemental composition of specific microstructural features. aip.orglearnmetallurgy.com For the CdMg (1/1) compound, EDS can confirm the equiatomic ratio of cadmium and magnesium in the phase and map the spatial distribution of these elements within the microstructure. This is crucial for distinguishing the CdMg phase from other intermetallics like Cd₃Mg or CdMg₃ that may coexist in the alloy. researchgate.netasminternational.org For instance, in multiphase alloys, EDS mapping can reveal the partitioning of Cd and Mg between different phases.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the characterization of nanoscale features within the CdMg intermetallic. diva-portal.orgresearchgate.net TEM is indispensable for studying fine precipitates, crystal defects such as dislocations and stacking faults, and the detailed structure of interfaces between the CdMg phase and the surrounding matrix. ugr.esmdpi.com Selected Area Electron Diffraction (SAED) in the TEM provides crystallographic information, confirming the crystal structure of the CdMg phase.

High-Resolution TEM (HRTEM) allows for the direct imaging of the atomic lattice of the CdMg intermetallic. ugr.es This capability is essential for studying the atomic arrangement at grain boundaries and interfaces, identifying the nature of crystal defects at the atomic level, and observing the early stages of phase transformations.

Electron Backscatter Diffraction (EBSD) for Crystallographic Orientation Mapping

Electron Backscatter Diffraction (EBSD) is a technique performed in an SEM that provides detailed crystallographic information about the microstructure of a material. researchgate.netyoutube.com By automatically indexing the electron backscatter diffraction patterns generated from the sample surface, EBSD can create maps of crystal orientation, phase distribution, and grain boundaries. youtube.comyoutube.com

For the CdMg (1/1) intermetallic, EBSD analysis is critical for:

Phase Identification: Differentiating the CdMg phase from other phases in the alloy based on its unique crystal structure. mdpi.comresearchgate.net

Texture Analysis: Quantifying the preferred crystallographic orientation (texture) of the CdMg grains, which significantly influences the anisotropic properties of the material.

Grain Size and Shape Analysis: Providing precise measurements of the size, shape, and distribution of CdMg grains.

Grain Boundary Characterization: Determining the misorientation between adjacent grains, which affects properties like corrosion resistance and mechanical strength.

Atom Probe Tomography (APT) for Nanoscale Compositional and Defect Analysis

Atom Probe Tomography (APT) is a materials analysis technique that provides three-dimensional chemical imaging and compositional measurements with near-atomic resolution. mdpi.comresearchgate.net It is the only technique capable of quantitatively determining the 3D distribution of elements at the nanoscale, making it exceptionally suited for studying the fine-scale chemical and structural features of intermetallics like CdMg. mdpi.comyoutube.com

APT can be applied to:

Analyze the precise composition of the CdMg phase to verify its stoichiometry.

Detect and characterize solute clustering at the nanoscale, which can be precursors to precipitation. youtube.com

Investigate the segregation of elements to grain boundaries and other crystal defects, which can have a profound impact on material properties. mdpi.com

Provide detailed 3D reconstructions of the distribution of different phases and defects within a small volume of the material.

Grain Growth and Recrystallization Phenomena in CdMg Systems

The mechanical properties and stability of alloys containing the CdMg intermetallic are strongly influenced by the grain size and structure, which are controlled by grain growth and recrystallization phenomena, particularly during thermomechanical processing.

Grain Growth is a process where the average grain size of a polycrystalline material increases at elevated temperatures. youtube.com This occurs to reduce the total grain boundary energy in the system. researchgate.net The kinetics of grain growth can often be described by a parabolic relationship, where the square of the average grain diameter is proportional to the annealing time. youtube.com In Cd-Mg systems, the rate of grain growth is influenced by factors such as temperature, the presence of solute atoms that can drag on grain boundaries, and the presence of second-phase particles that can pin grain boundaries and hinder their migration. researchgate.net

Recrystallization is a microstructural change process that occurs in deformed metals upon heating, where the strained and distorted grains are replaced by new, strain-free grains. researchgate.net This process leads to a reduction in hardness and an increase in ductility. In Mg-based alloys, recrystallization can occur through several mechanisms, including:

Discontinuous Dynamic Recrystallization (DDRX): The nucleation and growth of new grains at prior grain boundaries. mdpi.com

Continuous Dynamic Recrystallization (CDRX): The gradual transformation of subgrain structures into new high-angle grain boundaries. researchgate.netscispace.com

Twinning-Induced Dynamic Recrystallization (TDRX): The formation of new grains at twin boundaries.

The specific recrystallization mechanism that dominates in Cd-Mg alloys depends on factors like the deformation temperature, strain rate, and the initial microstructure. mdpi.com Alloying elements can significantly influence recrystallization by affecting the stacking fault energy and through particle-stimulated nucleation (PSN), where new grains nucleate on second-phase particles. mdpi.commdpi.com

Intermetallic Phase Formation and Distribution in Alloys

Intermetallic phases are compounds formed between two or more metallic elements that exhibit a distinct crystal structure different from their constituent metals. jfe-steel.co.jpaps.org The formation of the CdMg intermetallic phase is governed by the thermodynamics of the Cd-Mg system, which can be represented by the Cd-Mg binary phase diagram. researchgate.netasminternational.orgasminternational.org

The phase diagram indicates the stable phases at different temperatures and compositions. The CdMg phase exists over a certain composition range and melts congruently, behaving like a pure component within the diagram. matec-conferences.org This means it transforms directly from a solid to a liquid of the same composition. The presence of the CdMg intermetallic essentially divides the Cd-Mg phase diagram into two simpler eutectic diagrams on either side. matec-conferences.org

In multicomponent alloys, the CdMg phase can precipitate from a solid solution during cooling or heat treatment. Its distribution within the microstructure can vary significantly depending on the alloy composition and processing conditions. It can form as:

Precipitates within grains: These can form homogeneously or heterogeneously on crystal defects like dislocations.

Grain boundary phases: The intermetallic can precipitate along the grain boundaries of the matrix phase.

Constituents of a eutectic or eutectoid structure: The CdMg phase can form as part of a lamellar or other multiphase structure upon solidification or solid-state transformation. learnmetallurgy.com

Advanced Computational Methodologies for Cadmium Magnesium 1/1 Systems

Ab Initio Calculations and First-Principles Approaches for Ground State Properties

Ab initio calculations, which are based on the fundamental principles of quantum mechanics, are instrumental in determining the ground-state properties of materials without any empirical input. These first-principles approaches provide a foundational understanding of the electronic structure and bonding that dictate the material's characteristics.

For the Cd-Mg system, ab initio calculations have been employed to predict stable and metastable phases. aps.org These calculations can accurately determine formation energies at zero temperature based on crystal structure and composition. aps.org In the case of Cd-Mg, ab initio methods have confirmed the experimentally observed ground states for the intermetallic compounds Cd3Mg, CdMg, and CdMg3, all of which exhibit specific crystal structures. aps.org Furthermore, these calculations have predicted an additional stable phase at the composition CdMg2 with the InMg2 structure. aps.org

The accuracy of these predictions is critical for understanding the phase diagram of the Cd-Mg system. The calculations involve determining the relative formation energies of competing phases to identify the most stable structures. aps.org This information is vital for guiding experimental efforts in alloy design and development.

Property Computational Finding Significance
Ground State Structures Confirmed experimental structures for Cd3Mg (D019), CdMg (B19), and CdMg3 (D019). aps.orgValidates the accuracy of the computational models.
Predicted New Phase A stable phase at CdMg2 with the InMg2 structure is predicted. aps.orgSuggests a new potential intermetallic compound for experimental investigation.
Formation Energy Calculated to determine the thermodynamic stability of various phases. aps.orgProvides a theoretical basis for the observed phase diagram.

Molecular Dynamics (MD) Simulations for Dynamic Processes and High-Temperature Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of materials at the atomic scale. By solving the classical equations of motion for a system of atoms, MD can model dynamic processes such as diffusion, phase transformations, and mechanical deformation, particularly at elevated temperatures.

In the context of magnesium alloys, MD simulations have been used to study a variety of phenomena. For instance, simulations have been performed to investigate the influence of non-glide stresses on slip in magnesium, providing insights into its deformation behavior. jst.go.jp While not exclusively focused on the 1/1 compound, these studies on the broader Mg-based systems demonstrate the capability of MD to elucidate complex mechanical properties.

Furthermore, MD simulations have been employed to analyze the adsorption of proteins onto the surface of magnesium alloys, which is crucial for biomedical implant applications. arxiv.org These simulations can reveal the atomic-level details of interactions between biological molecules and the alloy surface. arxiv.org The choice of interatomic potential, such as the embedded atom method (EAM) or modified embedded atom method (MEAM), is a critical factor in the accuracy of these simulations, as it dictates the calculated deformation and interaction behaviors. jst.go.jp

Monte Carlo (MC) Simulations for Phase Transitions and Diffusion Kinetics

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, they are particularly well-suited for studying statistical mechanics problems, such as phase transitions and diffusion kinetics.

MC simulations have been instrumental in understanding phase transitions in various systems. By employing concepts like finite-size scaling, MC calculations can provide valuable insights into critical phenomena. northwestern.edu In the context of alloy systems, MC simulations can be used to model the ordering transitions that occur as a function of temperature and composition. For the Cd-Mg system, which is known for its ordering behavior, MC simulations can elucidate the nature of the transitions between the disordered solid solution and the ordered intermetallic phases. bohrium.comhimikatus.ru

These simulations can also be used to study diffusion kinetics by modeling the random walk of atoms within the crystal lattice. This is crucial for understanding processes such as precipitation and coarsening, which significantly impact the properties of the alloy. The results of MC simulations can be used to predict phase diagrams and understand the thermodynamic stability of different phases. aps.orgnih.gov

Integrated CALPHAD and First-Principles Modeling

The CALPHAD (Calculation of Phase Diagrams) method is a powerful thermodynamic modeling technique used to predict phase equilibria in multicomponent systems. unicen.edu.ar It relies on mathematical models to describe the thermodynamic properties of individual phases, with parameters evaluated from experimental data. unicen.edu.ar When integrated with first-principles calculations, the CALPHAD approach becomes even more robust and predictive.

First-principles calculations can provide crucial data for the CALPHAD models, especially for systems where experimental data is scarce or difficult to obtain. unicen.edu.arnih.gov For instance, the enthalpy of formation at 0 K, which can be accurately calculated using ab initio methods, is a key input for CALPHAD databases. unicen.edu.ar This integration allows for the development of more reliable thermodynamic databases that can be used to calculate phase diagrams and predict the properties of multicomponent alloys. researchgate.net

Future Research Directions and Emerging Paradigms for Cadmium Magnesium 1/1 Intermetallics

Multi-Scale Modeling and Simulation Integration

The future of understanding and predicting the behavior of Cadmium-Magnesium (1/1) intermetallics lies in the seamless integration of multi-scale modeling and simulation. This approach bridges the gap between atomic-level interactions and macroscopic material properties, offering a powerful tool for designing CdMg with tailored characteristics.

At the most fundamental level, first-principles calculations , based on density functional theory (DFT), are instrumental in determining the intrinsic properties of the CdMg unit cell. psu.eduresearchgate.netunicen.edu.ar These calculations provide crucial data on formation enthalpies, elastic constants, and electronic structure, which serve as the foundation for higher-level models. psu.edu For instance, first-principles calculations can predict the stability of the CdMg phase and provide insights into its bonding characteristics.

Bridging the gap to the microstructural level, the CALPHAD (Calculation of Phase Diagrams) method is a key component. psu.eduresearchgate.netunicen.edu.ar By integrating first-principles data with experimental thermodynamic information, CALPHAD can model the phase behavior of the entire Cd-Mg system, including the stability of the CdMg (1/1) phase under various temperature and composition conditions. psu.edu This is crucial for designing heat treatment processes and predicting phase transformations.

To understand the dynamic evolution of microstructures, molecular dynamics (MD) simulations are employed. dtic.milresearchgate.net MD simulations can model the behavior of thousands to millions of atoms, providing insights into processes like grain growth, defect formation, and the early stages of phase transformations. researchgate.net For CdMg (1/1), MD can be used to simulate how different processing conditions affect the resulting grain size and distribution of defects, which in turn influence mechanical properties.

The true power of this integrated approach lies in its ability to create a holistic model of the material. Information from first-principles calculations feeds into CALPHAD models, which then provide the thermodynamic driving forces for phase-field or MD simulations of microstructure evolution. mdpi.comdierk-raabe.commanchester.ac.uk This comprehensive simulation framework allows for the virtual design and testing of CdMg (1/1) with specific properties before any physical experiments are conducted, significantly accelerating the materials development cycle. youtube.com

Modeling TechniqueScaleInformation Provided for CdMg (1/1)
First-Principles (DFT) AtomicFormation enthalpy, elastic constants, electronic structure, bonding characteristics. psu.edu
CALPHAD ThermodynamicPhase stability, phase diagrams, thermodynamic properties of different phases. psu.edu
Molecular Dynamics (MD) Atomistic/NanoscaleMicrostructure evolution, defect dynamics, mechanical response under deformation. dtic.milresearchgate.net
Phase-Field Method MesoscaleGrain growth, phase transformation kinetics, and morphological evolution.
Finite Element Method (FEM) MacroscaleStress-strain distribution, prediction of mechanical failure in components.

Exploration of Novel Synthesis Techniques for Tailored Microstructures

The synthesis of Cadmium-Magnesium (1/1) with precisely controlled microstructures is a critical frontier for unlocking its full potential. Researchers are moving beyond traditional casting methods to explore novel techniques that offer unprecedented control over grain size, phase distribution, and defect structures.

One promising avenue is mechanochemical synthesis . oaepublish.comrsc.org This solid-state technique involves the high-energy ball milling of elemental cadmium and magnesium powders. The repeated fracturing and cold welding of the powder particles can lead to the formation of the CdMg intermetallic phase at room temperature. rsc.org This method is particularly advantageous for producing nanocrystalline or even amorphous CdMg, which can exhibit significantly different mechanical and physical properties compared to its coarse-grained counterpart. The process allows for the synthesis of intermetallic compounds in systems with large differences in the melting points of the initial components. unicen.edu.ar

Spark Plasma Sintering (SPS) is another advanced powder metallurgy technique being explored for the consolidation of CdMg powders. researchgate.netresearchgate.netnih.gov SPS utilizes pulsed direct current and uniaxial pressure to achieve rapid densification at lower temperatures and shorter times compared to conventional sintering methods. researchgate.netnih.gov This rapid processing helps to suppress grain growth, enabling the production of dense, fine-grained CdMg components while retaining the desired microstructure from the initial powders. researchgate.net For equiatomic compositions, SPS offers a pathway to creating fully dense intermetallic parts with enhanced mechanical properties. researchgate.net

Additive Manufacturing (AM) , also known as 3D printing, is emerging as a revolutionary approach for fabricating complex, near-net-shape components from intermetallic alloys. tandfonline.comresearchgate.netaccscience.commdpi.com Techniques like laser powder bed fusion (LPBF) and directed energy deposition (DED) offer the ability to control the microstructure in a layer-by-layer fashion. tandfonline.com The rapid solidification rates inherent in these processes can lead to the formation of non-equilibrium and fine-grained microstructures in Cd-Mg alloys. accscience.com This opens up possibilities for creating functionally graded materials where the composition and microstructure, and thus the properties, of the CdMg intermetallic can be varied within a single component.

Synthesis TechniqueDescriptionPotential Advantages for CdMg (1/1)
Mechanochemical Synthesis High-energy ball milling of elemental powders. rsc.orgFormation of nanocrystalline or amorphous structures; synthesis at room temperature. unicen.edu.ar
Spark Plasma Sintering (SPS) Rapid consolidation of powders using pulsed current and pressure. researchgate.netnih.govProduction of dense, fine-grained bulk samples; retention of nanocrystalline structures. researchgate.net
Additive Manufacturing (AM) Layer-by-layer fabrication from a digital model. tandfonline.commdpi.comCreation of complex geometries; tailored and graded microstructures; rapid solidification. accscience.com
Thermo-Reduction Direct synthesis from a mixture of oxides. elsevierpure.comPotential for precise stoichiometric control. elsevierpure.com

Advanced Characterization under Operando and Extreme Conditions

To truly understand the behavior and potential of Cadmium-Magnesium (1/1), it is essential to characterize its properties under the conditions in which it will be used. This has led to a growing emphasis on advanced characterization techniques that can probe the material's structure and properties in real-time (operando) and under extreme environments of temperature and pressure.

Operando X-ray Diffraction (XRD) is a powerful tool for studying phase transformations in CdMg (1/1) as they occur. acs.org By performing XRD measurements while the material is being heated, cooled, or subjected to mechanical load, researchers can directly observe changes in the crystal structure, lattice parameters, and phase fractions. acs.org This provides invaluable information for validating thermodynamic models and understanding the kinetics of phase transitions.

For higher spatial resolution during real-time observations, in-situ Transmission Electron Microscopy (TEM) is employed. researchgate.netosti.govresearchgate.net Using specialized heating and straining holders, it is possible to observe dislocation dynamics, grain boundary migration, and the nucleation and growth of new phases at the nanoscale. For CdMg (1/1), in-situ TEM can reveal the fundamental mechanisms of deformation and fracture, providing insights that are crucial for improving its mechanical properties. osti.gov

The behavior of CdMg (1/1) under extreme conditions is another critical area of investigation. High-pressure studies, often conducted using diamond anvil cells, can reveal novel phases and changes in bonding characteristics that are not accessible at ambient pressure. researchgate.net High-temperature experiments are essential for understanding the material's performance in elevated temperature applications, such as determining its creep resistance and thermal stability. researchgate.netNeutron diffraction offers a complementary technique to XRD, particularly for studying the arrangement of light elements and for probing bulk samples due to its high penetration depth. youtube.com It can be used to accurately determine the site occupancy of cadmium and magnesium atoms in the crystal lattice and to study magnetic ordering if present.

Characterization TechniqueInformation Obtained for CdMg (1/1)
Operando X-ray Diffraction (XRD) Real-time phase transformations, lattice parameter changes under stimuli. acs.org
In-situ Transmission Electron Microscopy (TEM) Nanoscale observation of defect motion, phase nucleation, and fracture mechanisms. researchgate.netosti.gov
High-Pressure Studies Discovery of new phases, changes in crystal structure and bonding under compression. researchgate.net
High-Temperature Studies Thermal stability, creep behavior, and performance at elevated temperatures.
Neutron Diffraction Precise determination of atomic positions, investigation of magnetic structures. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.